(1R,4R)-N-(3,4-difluorophenyl)-5-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxamide
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Overview
Description
IV-255 is a selective small molecule inhibitor of the BRG1 bromodomain. It has shown significant potential in enhancing the extent of DNA damage when used in conjunction with chemotherapeutic agents such as Temozolomide and Bleomycin. This compound is particularly noted for its ability to inhibit the invasiveness of glioblastoma multiforme cells and augment the apoptosis-inducing activity of Temozolomide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of IV-255 involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of IV-255 would likely involve large-scale organic synthesis techniques, including batch or continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions: IV-255 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles or electrophiles under mild to moderate conditions.
Oxidation Reactions: May involve oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of IV-255 with different functional groups.
Scientific Research Applications
IV-255 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the function of the BRG1 bromodomain and its role in chromatin remodeling.
Biology: Helps in understanding the mechanisms of DNA damage and repair, as well as the regulation of gene expression.
Medicine: Investigated for its potential to enhance the efficacy of chemotherapeutic agents in cancer treatment, particularly in glioblastoma multiforme.
Industry: May be used in the development of new therapeutic agents and as a reference compound in drug discovery and development
Mechanism of Action
IV-255 exerts its effects by selectively inhibiting the BRG1 bromodomain. This inhibition disrupts the interaction between BRG1 and acetylated histones, leading to alterations in chromatin structure and gene expression. The compound enhances DNA damage induced by chemotherapeutic agents, thereby increasing cancer cell death and apoptosis. The molecular targets and pathways involved include the BRG1 bromodomain and associated chromatin remodeling complexes .
Comparison with Similar Compounds
JQ-1: Another bromodomain inhibitor that targets BRD4.
I-BET762: A selective inhibitor of the BET family of bromodomains.
GSK9311: Inhibits the BRD4 bromodomain.
Comparison: IV-255 is unique in its selectivity for the BRG1 bromodomain, whereas compounds like JQ-1 and I-BET762 target other members of the bromodomain family. This selectivity makes IV-255 particularly valuable for studying the specific functions of BRG1 in chromatin remodeling and gene expression. Additionally, IV-255’s ability to enhance the efficacy of chemotherapeutic agents sets it apart from other bromodomain inhibitors .
Properties
Molecular Formula |
C19H19F2N3O2 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
(1R,4R)-N-(3,4-difluorophenyl)-5-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C19H19F2N3O2/c1-26-16-5-3-13(4-6-16)23-10-15-9-14(23)11-24(15)19(25)22-12-2-7-17(20)18(21)8-12/h2-8,14-15H,9-11H2,1H3,(H,22,25)/t14-,15-/m1/s1 |
InChI Key |
LUTFUXGPBODRIB-HUUCEWRRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C[C@H]3C[C@@H]2CN3C(=O)NC4=CC(=C(C=C4)F)F |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3CC2CN3C(=O)NC4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
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